An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethylthiophene-2-sulfonamide
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethylthiophene-2-sulfonamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 4-Ethylthiophene-2-sulfonamide, a molecule of significant interest to researchers, scientists, and drug development professionals. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3]. When incorporated with a thiophene scaffold, another privileged heterocycle in drug discovery, the resulting molecule presents a unique conformational profile that dictates its interaction with biological targets. This guide will delve into the critical structural features of 4-Ethylthiophene-2-sulfonamide, explore its conformational possibilities through theoretical and experimental lenses, and provide detailed protocols for its analysis.
Introduction: The Significance of the Sulfonamide-Thiophene Scaffold
The sulfonamide group (-SO2NH2) has a storied history in medicine, beginning with the advent of sulfa drugs, the first broadly effective systemic antibacterials[2][4]. Beyond their antimicrobial prowess, sulfonamides are integral components of drugs for various conditions, including hypertension, diabetes, and cancer[1][2]. Their therapeutic versatility stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis[4][5]. This inhibitory action is fundamentally dependent on the three-dimensional arrangement of the sulfonamide moiety.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key player in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents[6]. The combination of a sulfonamide group with a thiophene ring, as seen in 4-Ethylthiophene-2-sulfonamide, creates a molecule with a rich and complex conformational space that is ripe for exploration. Understanding the preferred spatial arrangements of this molecule is paramount for predicting its biological activity and for the rational design of next-generation therapeutics.
Molecular Structure of 4-Ethylthiophene-2-sulfonamide
The foundational step in understanding the biological function of 4-Ethylthiophene-2-sulfonamide is a thorough analysis of its molecular structure. This involves not only its basic connectivity but also the precise spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.
Connectivity and Key Functional Groups
The molecular formula for 4-Ethylthiophene-2-sulfonamide is C6H9NO2S2[7][8]. Its structure consists of a central thiophene ring substituted with an ethyl group at the 4-position and a sulfonamide group at the 2-position.
Caption: 2D representation of 4-Ethylthiophene-2-sulfonamide.
Predicted Geometric Parameters
| Parameter | Predicted Value (Å or °) | Justification |
| Bond Lengths (Å) | ||
| S(thiophene)-C | ~1.73 - 1.75 | Consistent with DFT calculations on similar thiophene sulfonamide derivatives[6]. |
| C=C (thiophene) | ~1.37 - 1.41 | Typical double bond character within the aromatic thiophene ring[10]. |
| C-C (thiophene) | ~1.41 | Single bond character within the thiophene ring[10]. |
| C(thiophene)-S(sulfonamide) | ~1.77 | Reflects a single bond between the aromatic carbon and the sulfonamide sulfur. |
| S=O (sulfonamide) | ~1.45 - 1.46 | Characteristic double bond length in sulfonamides[6]. |
| S-N (sulfonamide) | ~1.67 - 1.68 | Typical single bond length in sulfonamides[6]. |
| C-C (ethyl) | ~1.54 | Standard sp3-sp3 carbon-carbon single bond length. |
| **Bond Angles (°) ** | ||
| C-S-C (thiophene) | ~92 | Characteristic of a five-membered ring containing a sulfur atom. |
| O=S=O (sulfonamide) | ~120 - 121 | VSEPR theory predicts a tetrahedral geometry around the sulfur, with the double bonds slightly compressing the O=S=O angle from the ideal 109.5°[6]. |
| C-S-N (sulfonamide) | ~105 - 111 | Reflects the tetrahedral arrangement around the sulfonamide sulfur[6]. |
Conformational Analysis: Exploring the Rotational Landscape
The biological activity of 4-Ethylthiophene-2-sulfonamide is intimately linked to its three-dimensional shape, which is determined by the rotational freedom around its single bonds. The key rotatable bonds in this molecule are the C(thiophene)-S(sulfonamide) bond and the C(thiophene)-C(ethyl) bond.
Rotation around the C(thiophene)-S(sulfonamide) Bond
Rotation around the C2-S bond dictates the orientation of the sulfonamide group relative to the thiophene ring. This rotation is influenced by steric hindrance between the sulfonamide's oxygen and nitrogen atoms and the adjacent atoms of the thiophene ring, as well as electronic interactions between the lone pairs of the sulfonamide's oxygen and nitrogen atoms and the pi-system of the thiophene ring. For related N-aryl sulfonamides, the conformational flexibility around the S-C and S-N bonds is a key determinant of their spatial arrangement[9].
Rotation around the C(thiophene)-C(ethyl) Bond
The conformation of the ethyl group is also a critical determinant of the molecule's overall shape. The rotation around the C4-C(ethyl) bond will influence the steric profile of the molecule. Alkyl chains attached to aromatic rings can adopt different conformations, such as gauche and anti, which can lead to significant shifts in their vibrational frequencies[11][12][13]. While the ethyl group in ethylbenzene has a preferred "perpendicular" conformation, the electronic and steric environment of the thiophene ring will influence the conformational preference in 4-Ethylthiophene-2-sulfonamide[12].
Methodologies for Conformational Analysis
A multi-pronged approach combining computational modeling and experimental techniques is essential for a comprehensive understanding of the conformational preferences of 4-Ethylthiophene-2-sulfonamide.
Computational Workflow
Computational chemistry offers a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.
Caption: A typical computational workflow for conformational analysis.
Step-by-Step Protocol:
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Initial Structure Generation: A 3D model of 4-Ethylthiophene-2-sulfonamide is generated using molecular modeling software.
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Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics.
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Geometry Optimization: The identified conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*)[9]. This step refines the geometry of each conformer to its nearest energy minimum.
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Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).
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Energy Refinement: For greater accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
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Boltzmann Population Analysis: The relative energies of the stable conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution. This provides a prediction of the dominant conformers in a given environment.
Experimental Validation
Experimental techniques are crucial for validating the predictions from computational models and providing a real-world picture of the molecule's conformation.
Caption: Key experimental techniques for conformational analysis.
Key Experimental Protocols:
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X-ray Crystallography: This technique provides the most definitive information about the molecular structure in the solid state.
-
Crystal Growth: High-quality single crystals of 4-Ethylthiophene-2-sulfonamide are grown.
-
Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.
-
Sample Preparation: A solution of 4-Ethylthiophene-2-sulfonamide is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Experiments: A suite of NMR experiments, including 1H, 13C, COSY, and NOESY, are performed.
-
Data Analysis: Nuclear Overhauser Effect (NOE) data provides information about through-space proximities of protons, which can be used to deduce conformational preferences. Coupling constants can also provide information about dihedral angles.
-
-
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are sensitive to its conformation.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.
-
Spectrum Acquisition: The IR spectrum is recorded.
-
Comparison with Theory: The experimental spectrum is compared with the predicted vibrational frequencies from computational calculations for different conformers to identify the most likely conformation(s) present.
-
Conclusion and Future Directions
The molecular structure and conformational preferences of 4-Ethylthiophene-2-sulfonamide are critical determinants of its potential biological activity. This technical guide has outlined the key structural features of this molecule and provided a comprehensive overview of the computational and experimental methodologies required for a thorough conformational analysis. By employing a synergistic approach that combines theoretical predictions with experimental validation, researchers can gain a deep understanding of the structure-activity relationships of this important scaffold. Future work should focus on obtaining experimental data, particularly from X-ray crystallography and advanced NMR studies, to definitively characterize the conformational landscape of 4-Ethylthiophene-2-sulfonamide and its derivatives. This knowledge will be invaluable for the design and development of novel therapeutic agents with enhanced efficacy and selectivity.
References
- Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC. (n.d.).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
-
(PDF) Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations - ResearchGate. (2026, February 17). Retrieved March 8, 2026, from [Link]
-
Conformational analysis of organic carbonyl compounds. Part 8. Conformational properties of aroyl derivatives of thiophene and benzo[b]thiophene studied by X-ray crystallography, nuclear magnetic resonance lanthanide-induced shifts spectroscopy, and MO ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]
-
Adsorption of Sulfonamides on Phyllosilicate Surfaces by Molecular Modeling Calculations | The Journal of Physical Chemistry C - ACS Publications. (2017, January 17). Retrieved March 8, 2026, from [Link]
-
Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - RSC Publishing. (2021, April 6). Retrieved March 8, 2026, from [Link]
-
The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15). Retrieved March 8, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties (ground and transition states) and solvent effects on 2-formyl-furan, -thiophene, and -pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]
-
Conformational Analysis of a Furan, Thiophene Alternating ΀ System - eGrove. (n.d.). Retrieved March 8, 2026, from [Link]
-
Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability | The Journal of Organic Chemistry - ACS Publications. (2023, May 8). Retrieved March 8, 2026, from [Link]
-
Conformations, stabilities, and charge distributions in 2- and 3-monosubstituted thiophenes. An ab initio molecular orbital study | Journal of the American Chemical Society. (n.d.). Retrieved March 8, 2026, from [Link]
-
4-ethylthiophene-2-sulfonamide (C6H9NO2S2) - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]
-
Research Article - International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Retrieved March 8, 2026, from [Link]
-
4-ethylthiophene-2-sulfonamide - 142294-59-5 - Chemazone. (n.d.). Retrieved March 8, 2026, from [Link]
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. (2012, September 15). Retrieved March 8, 2026, from [Link]
-
Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - PubMed. (2016, June 14). Retrieved March 8, 2026, from [Link]
-
Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - AIP Publishing. (2016, June 14). Retrieved March 8, 2026, from [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). Retrieved March 8, 2026, from [Link]
-
Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene | The Journal of Chemical Physics | AIP Publishing. (2016, June 14). Retrieved March 8, 2026, from [Link]
-
Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2019, December 24). Retrieved March 8, 2026, from [Link]
-
2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]
-
Strong Conformational Preferences of Heteroaromatic Ethers and Electron Pair Repulsion | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]
-
Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 8, 2026, from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - Semantic Scholar. (2021, February 20). Retrieved March 8, 2026, from [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
-
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]
-
N-Ethyl-3-(phenylethynyl) thiophene-2-sulfonamide - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved March 8, 2026, from [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. scispace.com [scispace.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PubChemLite - 4-ethylthiophene-2-sulfonamide (C6H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 8. chemazone.com [chemazone.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
